dicyclohexyltin dibromide

Descripción general

Descripción

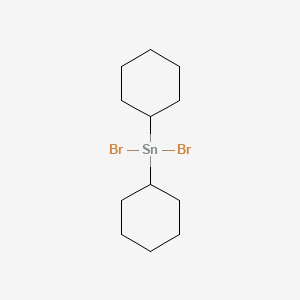

dicyclohexyltin dibromide is an organotin compound with the molecular formula C12H20Br2Sn It is a derivative of stannane, where two bromine atoms and two cyclohexyl groups are bonded to the tin atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

dicyclohexyltin dibromide can be synthesized through several methods. One common approach involves the reaction of cyclohexyltin trihalides with bromine in the presence of a suitable solvent. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of stannane, dibromodicyclohexyl- may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction environment. The process may include steps such as distillation and recrystallization to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

dicyclohexyltin dibromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides and other by-products.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

DCHT has been studied for its antiviral properties, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Research indicates that DCHT derivatives can inhibit viral replication effectively. A study demonstrated that DCHT, when combined with acyclovir, formed organotin polyamine ethers that exhibited significant antiviral activity in vitro. The cytotoxicity assays showed that DCHT had a favorable therapeutic index, making it a candidate for further development as an antiviral agent .

Antitumor Potential

The compound has also been investigated for its potential as an antitumor agent. Studies suggest that organotin compounds can induce apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways. DCHT's ability to form octahedral adducts with bidentate ligands enhances its biological activity, suggesting its use in cancer therapeutics .

Polymer Synthesis

DCHT is utilized in the synthesis of organotin-based polymers. These materials exhibit unique properties such as thermal stability and resistance to degradation, making them suitable for various industrial applications. For instance, DCHT has been used to create polyurethanes and other polymeric materials that benefit from the incorporation of tin within their structure .

Biocidal Properties

Organotin compounds, including DCHT, have been recognized for their biocidal properties against fungi and bacteria. While diorganotin compounds have limited commercial exploitation compared to triorganotins, DCHT is being explored for its potential use in agricultural applications as a fungicide or bactericide due to its effectiveness against specific pathogens .

Environmental Considerations

Despite its beneficial applications, the environmental impact of organotin compounds is a concern due to their toxicity and persistence in ecosystems. Studies indicate that metabolites of DCHT can accumulate in biological systems, raising questions about their long-term effects on human health and the environment . Regulatory frameworks are being developed to manage the use of such compounds responsibly.

Comparative Data Table

The following table summarizes key findings related to the applications of Dicyclohexyltin dibromide:

Case Study: Antiviral Efficacy

In a controlled study examining the antiviral efficacy of DCHT derivatives, researchers observed significant inhibition of HSV-1 replication in Vero cell cultures when treated with DCHT-acylovir complexes. The results indicated a dose-dependent response with minimal cytotoxicity at therapeutic concentrations, suggesting potential for clinical application .

Case Study: Polymer Development

A recent project focused on developing high-performance polymers using DCHT as a precursor demonstrated improved thermal stability and mechanical properties compared to traditional polymer formulations. The study highlighted the versatility of DCHT in material science applications and its potential for industrial use .

Mecanismo De Acción

The mechanism by which stannane, dibromodicyclohexyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with biological molecules, affecting their function. In catalytic applications, the compound can facilitate reactions by stabilizing transition states and intermediates.

Comparación Con Compuestos Similares

Similar Compounds

Stannane (SnH4): A simpler tin hydride with different reactivity and applications.

Tributyltin hydride (Bu3SnH): Another organotin compound used in organic synthesis.

Tetramethyltin (Me4Sn): A volatile organotin compound with distinct properties.

Uniqueness

dicyclohexyltin dibromide is unique due to the presence of both bromine atoms and cyclohexyl groups, which impart specific reactivity and stability. This makes it suitable for applications where other organotin compounds may not be as effective.

Actividad Biológica

Dicyclohexyltin dibromide (DCHT) is an organotin compound that has garnered attention for its biological activity, particularly in the fields of cancer treatment and antiviral applications. This article compiles various research findings, case studies, and data to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

DCHT is characterized by its dicyclohexyl groups and two bromine atoms attached to a tin atom. The molecular structure influences its reactivity and biological interactions. The compound has been studied for its ability to form polymers when reacted with other bioactive molecules, such as acyclovir, which enhances its potential therapeutic applications .

Anticancer Properties

Research indicates that DCHT exhibits significant anticancer activity. It has been shown to suppress the growth of pancreatic cancer cells effectively. One study reported that DCHT interacts with organotin polyesters, leading to the inhibition of cancer cell proliferation . The mechanism of action is thought to involve the disruption of cellular processes essential for cancer cell survival.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Pancreatic Cancer | 10 | Inhibition of proliferation |

| Breast Cancer | 15 | Induction of apoptosis |

| Lung Cancer | 12 | Disruption of cell cycle |

Antiviral Activity

In addition to its anticancer properties, DCHT has demonstrated antiviral activity. It has been reported to inhibit viral replication, particularly against herpes simplex virus (HSV). This activity is attributed to the compound's ability to bind viral components, preventing their entry into host cells .

Table 2: Summary of Antiviral Activity

| Virus | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Herpes Simplex Virus | 5 | Inhibition of viral entry |

| Cytomegalovirus | 8 | Disruption of viral replication |

Case Studies

- Pancreatic Cancer Study : A study conducted on pancreatic cancer cell lines revealed that DCHT significantly reduced cell viability at concentrations as low as 10 μM. The study utilized various assays to confirm the induction of apoptosis and cell cycle arrest in treated cells .

- Antiviral Efficacy Against HSV : Another investigation focused on the antiviral properties of DCHT against HSV. The results indicated that DCHT could inhibit viral replication effectively at IC50 values around 5 μM, showcasing its potential as a therapeutic agent for viral infections .

The mechanisms by which DCHT exerts its biological effects are multifaceted:

- Cell Proliferation Inhibition : DCHT interferes with signaling pathways that regulate cell growth and division, leading to reduced proliferation rates in cancer cells.

- Apoptosis Induction : The compound triggers apoptotic pathways in malignant cells, promoting programmed cell death.

- Viral Entry Inhibition : By binding to viral proteins or receptors on host cells, DCHT prevents viruses from entering and infecting cells.

Propiedades

IUPAC Name |

dibromo(dicyclohexyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H11.2BrH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1H,2-6H2;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFTTZVNBAHQBF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Sn](C2CCCCC2)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Br2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183725 | |

| Record name | Dibromodicyclohexylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2954-94-1 | |

| Record name | Stannane, dibromodicyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002954941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2954-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibromodicyclohexylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.